molecular formula C13H17NO B1485504 trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol CAS No. 2166209-93-2

trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol

Cat. No.: B1485504
CAS No.: 2166209-93-2
M. Wt: 203.28 g/mol
InChI Key: ZWXJUOUNCJOQEE-CHWSQXEVSA-N
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Description

trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol: is a chemical compound with the molecular formula C13H17NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common approach is the reduction of an isoquinoline derivative to introduce the saturated ring structure. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding ketone or carboxylic acid derivatives.

  • Reduction: : Further reducing the compound to simpler structures.

  • Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Production of simpler hydrocarbons or alcohols.

  • Substitution: : Generation of derivatives with different functional groups.

Scientific Research Applications

trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity and potential as a lead compound in drug discovery.

  • Medicine: : Investigated for its therapeutic properties, including potential use in treating neurological disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol: can be compared to other similar compounds, such as:

  • 1,2,3,4-Tetrahydroisoquinoline: : A closely related compound without the cyclobutanol group.

  • Isoquinoline: : The parent compound from which tetrahydroisoquinolines are derived.

  • Cyclobutanol derivatives: : Other cyclobutanol compounds with different substituents.

The uniqueness of This compound lies in its specific structural features, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(1R,2R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-6-5-12(13)14-8-7-10-3-1-2-4-11(10)9-14/h1-4,12-13,15H,5-9H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXJUOUNCJOQEE-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2CCC3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol
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trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol
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trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol
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trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol
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trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol
Reactant of Route 6
trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol

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